4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
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Overview
Description
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclobutylmethyl bromide with thiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, or potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could introduce oxygen functionalities.
Scientific Research Applications
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Organic Synthesis: As a versatile intermediate, it can be used to construct more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,3,4-thiadiazole
- 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,4-triazole
- 4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-oxadiazole
Uniqueness
4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties .
Properties
Molecular Formula |
C8H11BrN2S |
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Molecular Weight |
247.16 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2 |
InChI Key |
NDUDOIXGMIBREH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSN=N2)CBr |
Origin of Product |
United States |
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